1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a benzyl group, a difluoromethyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the “click reaction.” This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it a popular method for constructing triazole rings . The starting materials for this synthesis include benzyl azide and a difluoromethyl-substituted alkyne. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through interactions with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the difluoromethyl group, which may affect its biological activity and chemical properties.
1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and interactions with biological targets.
1-Benzyl-5-(methyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a methyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
Uniqueness
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which can enhance its stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9F2N3O |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-benzyl-5-(difluoromethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI Key |
QQVRMIYMNIOKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)F |
Origin of Product |
United States |
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